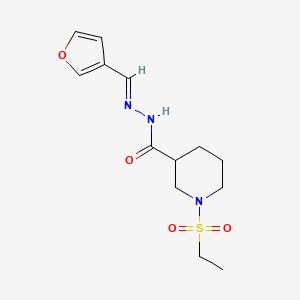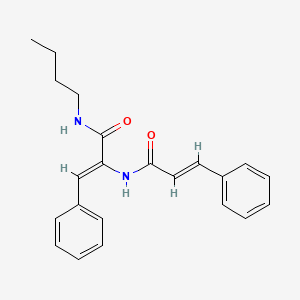
1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide
Vue d'ensemble
Description
1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide, also known as EFP, is a chemical compound that has been widely studied for its potential applications in scientific research. EFP is a hydrazide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mécanisme D'action
The exact mechanism of action of 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide is not fully understood, but it is thought to act by inhibiting various enzymes and signaling pathways involved in cell growth and survival. 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been shown to have a variety of biochemical and physiological effects, including anti-tumor activity, neuroprotection, and immunomodulation. 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In addition, 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide in scientific research is its versatility. 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating various biological processes. In addition, 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide is relatively easy to synthesize and has good stability, making it a practical option for lab experiments. However, one of the limitations of using 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide is its potential toxicity. 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been shown to have cytotoxic effects at high concentrations, and care should be taken when handling and using this compound.
Orientations Futures
There are many potential future directions for research on 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide. One area of interest is the development of 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide-based therapies for cancer and neurodegenerative diseases. 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been shown to have promising anti-tumor and neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the elucidation of the exact mechanism of action of 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide. While some progress has been made in understanding how 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide works, there is still much to be learned about the molecular pathways and targets involved. Finally, there is a need for further research on the safety and toxicity of 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide. While 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has shown promise as a research tool and potential therapeutic agent, more studies are needed to determine its safety and potential side effects.
Applications De Recherche Scientifique
1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a potential candidate for cancer treatment. In neuroscience, 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
1-ethylsulfonyl-N-[(E)-furan-3-ylmethylideneamino]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-2-21(18,19)16-6-3-4-12(9-16)13(17)15-14-8-11-5-7-20-10-11/h5,7-8,10,12H,2-4,6,9H2,1H3,(H,15,17)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYYSBJESQIHQC-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(ethylsulfonyl)-N'-[(E)-furan-3-ylmethylidene]piperidine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromo-2-chlorophenyl)-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4840781.png)

![methyl [5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4840789.png)
![2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}-N-phenylhydrazinecarbothioamide](/img/structure/B4840816.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4840821.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4840828.png)
![N-[3-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4840833.png)
![isopropyl 2-{[2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4840838.png)

![1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-methylpiperidine](/img/structure/B4840855.png)

![methyl 5-methyl-2-{[(3-pyridinylamino)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4840865.png)
![3-(2-methoxyphenyl)-N-[2-(methylthio)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4840870.png)
![N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4840874.png)